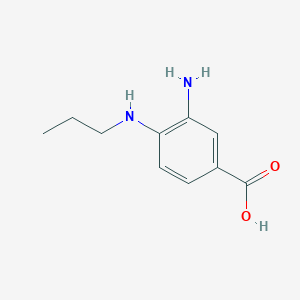

3-Amino-4-(propylamino)benzoic acid

Description

Properties

CAS No. |

68740-32-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-amino-4-(propylamino)benzoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-2-5-12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |

InChI Key |

NCCPBFIZFBAPTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 4 Propylamino Benzoic Acid

Strategic Approaches to Aromatic Amino-Substitution

The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like 3-Amino-4-(propylamino)benzoic acid, this involves placing two distinct nitrogen-based functional groups onto the benzoic acid core.

Catalytic Amination Strategies for Benzoic Acid Derivatives

Modern synthetic chemistry has seen the rise of powerful catalytic methods for forging carbon-nitrogen bonds. Transition-metal-catalyzed C-H amination has emerged as a highly efficient strategy, potentially streamlining synthetic routes by directly converting a C-H bond to a C-N bond. nih.gov

Several catalytic systems have been developed for the ortho-C-H amination of benzoic acids, where the carboxyl group acts as a directing group to guide the catalyst to the adjacent C-H bond. researchgate.netrsc.org For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the amination of benzoic acids. researchgate.net Similarly, iridium-catalyzed reactions have shown high selectivity for the amination of a wide array of benzoic acid derivatives, tolerating a large number of functional groups. nih.gov While these methods traditionally favor the ortho position, strategic modifications and understanding of substrate electronics can potentially influence regioselectivity. A copper-catalyzed electrophilic amination has also been established for synthesizing N-aryl-2-aminophenones, demonstrating the versatility of metal catalysis in C-N bond formation. researchgate.net

| Catalyst System | Directing Group | Position Selectivity | Comments |

| Rh(III) / Anthranils | Carboxyl | Ortho | Efficient for creating anthranilic acid derivatives. researchgate.net |

| Iridium / N-containing reagent | Carboxyl | Ortho | Robust system with broad functional group tolerance, suitable for late-stage functionalization. nih.gov |

| Cobalt / Silver Additive | Carboxyl | Ortho | Represents an approach using more earth-abundant metals. researchgate.net |

| Palladium / S,O-ligand | None (on aniline) | Meta | Demonstrates the possibility of achieving non-traditional selectivity with cooperative catalysis. researchgate.net |

Chemoselective Reduction Pathways for Nitro Precursors

A classic and highly reliable method for introducing an aromatic amino group is through the reduction of a nitro group. acs.org This two-step approach involves the nitration of a suitable benzoic acid precursor followed by the reduction of the nitro group to an amine. The primary challenge lies in achieving chemoselectivity, where the nitro group is reduced without affecting other sensitive functionalities, such as the carboxylic acid or a halide that may be present for subsequent reactions. acs.orgrsc.org

A common starting material for the synthesis of this compound could be 4-chloro-3-nitrobenzoic acid. google.comgoogle.com The nitro group at the C3 position can be selectively reduced to an amino group. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective, though conditions must be controlled to prevent reduction of the aromatic ring or the carboxylic acid. acs.orgresearchgate.net Chemical reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also standard methods that offer excellent chemoselectivity for nitro group reduction. acs.orgrsc.org Modern methods using iron(III) catalysts with a silane (B1218182) reductant have also been developed, offering high chemoselectivity under mild conditions. rsc.orgnih.gov

| Reagent/Catalyst | Conditions | Selectivity | Comments |

| Fe / HCl (Bechamp reduction) | Acidic, aqueous | High for NO₂ | A classic, cost-effective industrial method, though it generates significant iron waste. acs.org |

| SnCl₂ / HCl | Acidic, alcoholic solvent | High for NO₂ | A common laboratory-scale method. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Neutral, various solvents | High for NO₂; can affect other groups | Highly efficient, produces water as the only byproduct. acs.org Conditions must be optimized to avoid over-reduction. google.com |

| Iron(III) catalyst / Silane | Mild | Excellent for NO₂ over ketones, esters, nitriles, halides. rsc.orgnih.gov | A modern, more sustainable approach using an earth-abundant metal. rsc.orgnih.gov |

Regioselective Introduction of the Propylamino Moiety

The specific placement of the propylamino group at the C4 position, adjacent to the C3 amino group, requires a regioselective synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This reaction requires an aromatic ring that is "electron-poor," typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.compressbooks.pub

In the context of synthesizing this compound, a viable strategy starts with 4-chloro-3-nitrobenzoic acid. google.com Here, the chlorine atom at C4 is the leaving group, and the nitro group at C3 acts as the necessary EWG to activate the ring for nucleophilic attack. pressbooks.pub The reaction proceeds by the addition of propylamine (B44156), which acts as the nucleophile, displacing the chloride. This SNAr reaction forms 3-nitro-4-(propylamino)benzoic acid. The subsequent reduction of the nitro group, as described in section 2.1.2, yields the final product. The reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl formed.

| Substrate | Nucleophile | Activating Group | Leaving Group | Product |

| 4-Chloro-3-nitrobenzoic acid | Propylamine | -NO₂ (ortho) | -Cl | 3-Nitro-4-(propylamino)benzoic acid |

| 2,4-Dinitrochlorobenzene | Amine (R-NH₂) | -NO₂ (ortho & para) | -Cl | N-Alkyl-2,4-dinitroaniline |

| 4-Fluoronitrobenzene | Amine (R-NH₂) | -NO₂ (para) | -F | N-Alkyl-4-nitroaniline |

Reductive Amination Techniques for Carbonyl Precursors

Reductive amination is a versatile and widely used method for forming amine C-N bonds by converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com While less direct for forming an N-aryl bond from scratch, it is highly effective for the N-alkylation of an existing aniline (B41778). researchgate.netorganic-chemistry.org

A potential pathway could involve a precursor such as 4-amino-3-nitrobenzoic acid. The existing amino group at C4 can be selectively alkylated using propanal (an aldehyde) in the presence of a reducing agent. rsc.org The reaction first forms an imine intermediate between the aromatic amine and propanal, which is then immediately reduced in situ to the secondary propylamino group. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not reduce the aldehyde or the nitro group. masterorganicchemistry.comorganic-chemistry.org After the propylamino group is installed, the nitro group at C3 is reduced to the amino group in a separate step.

| Carbonyl Compound | Amine | Reducing Agent | Key Features |

| Propanal | 4-Amino-3-nitrobenzoic acid | NaBH(OAc)₃ | Mild, selective for imine reduction, high functional group tolerance. organic-chemistry.org |

| Propanal | Aniline | Pd/C, H₂ | One-pot reaction, environmentally benign. researchgate.net |

| Ketone (R₂C=O) | Primary Amine | NaBH₃CN | Selectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

Protection-Deprotection Strategies in Multistep Synthesis

The synthesis of polyfunctional molecules like this compound often necessitates the use of protecting groups. libretexts.org These groups temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org

Given the presence of two distinct amino groups and a carboxylic acid, an orthogonal protection strategy is highly advantageous. organic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for the selective unmasking and reaction of each functional group.

Amino Group Protection: The two amino groups in the synthetic intermediates have different reactivities (aromatic vs. secondary alkyl-aryl). To achieve selective alkylation or acylation, one group may need to be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. researchgate.netcreative-peptides.com For example, starting with 3,4-diaminobenzoic acid, one could selectively protect the more nucleophilic C4-amino group with Boc, then perform a reaction on the C3-amino group, followed by deprotection. acs.org

Carboxylic Acid Protection: The carboxylic acid group is acidic and can interfere with base-catalyzed reactions or be reduced by certain hydrides. It is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). acs.org Benzyl esters are particularly useful as they can be removed by catalytic hydrogenation, a condition that might also be used for nitro group reduction. researchgate.net

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amino (-NH₂) | Boc (tert-butyloxycarbonyl) | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl). creative-peptides.comacs.org |

| Amino (-NH₂) | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine in DMF). researchgate.netcreative-peptides.com |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | CH₃OH or C₂H₅OH, Acid catalyst | Saponification (e.g., NaOH, H₂O) or Acid Hydrolysis. |

| Carboxylic Acid (-COOH) | Benzyl Ester (Bn) | Benzyl Alcohol, Acid catalyst | Catalytic Hydrogenation (H₂, Pd/C). researchgate.net |

Investigation of Green Chemistry Principles in Synthetic Routes

The investigation into greener synthetic pathways for this compound focuses on the core principles of green chemistry, including the use of less hazardous chemicals, safer solvents, energy efficiency, and waste reduction. A common approach to synthesizing N-alkylated anilines is through reductive amination. ucla.eduyoutube.com A plausible synthetic route to this compound involves the selective N-propylation of a suitably protected 3,4-diaminobenzoic acid precursor, followed by deprotection.

A potential conventional synthesis could start from 4-amino-3-nitrobenzoic acid. The amino group would first be protected, for instance, as an acetyl derivative. The nitro group would then be reduced to a second amino group, which could subsequently be propylated via reductive amination with propanal. Finally, the protecting group would be removed.

From a green chemistry perspective, this route can be optimized. For instance, the reduction of the nitro group can be performed using catalytic hydrogenation with a recyclable catalyst like Palladium on carbon (Pd/C) and hydrogen gas, which is a cleaner alternative to stoichiometric metal reductants like iron or tin in acidic media that generate large amounts of metal waste. google.com Furthermore, the choice of solvent is critical. Traditional syntheses might employ chlorinated solvents or volatile organic compounds (VOCs). Green alternatives would favor water, ethanol, or other biodegradable solvents.

Microwave-assisted synthesis represents another green approach. It can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net For instance, the synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid has been shown to be significantly faster under microwave irradiation. researchgate.net

A comparative analysis of a conventional versus a greener proposed synthetic approach for a key intermediate, 3,4-diaminobenzoic acid, highlights the potential for environmental improvement.

| Waste Products | Iron sludge | Fewer inorganic salts |

This table is generated based on data for the synthesis of a precursor and general principles of green chemistry.

Following the synthesis of the 3,4-diaminobenzoic acid core, the selective N-propylation presents another opportunity for green innovation. A direct reductive amination of 3,4-diaminobenzoic acid with propanal could be challenging due to the presence of two amino groups. A more controlled approach would involve the protection of one amino group, followed by the alkylation of the other. The use of greener protecting groups that can be removed under mild conditions is preferable.

Table 2: Proposed Green Reductive Amination for N-Propylation

| Step | Conventional Reagents | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Protection | Acetic anhydride | Boc-anhydride | Use of less corrosive reagents |

| Alkylation | Propyl halide | Propanal | Higher atom economy |

| Reduction | Sodium borohydride | Catalytic Hydrogenation (H2/Pd/C) | Use of catalytic vs. stoichiometric reagents |

| Solvent | Dichloromethane | Ethanol or Methanol | Use of safer solvents |

| Deprotection | Strong acid/base | Mild acid (for Boc group) | Less energy intensive, less waste |

This table outlines a proposed greener approach based on established green chemical methodologies.

Mechanistic Organic Chemistry of 3 Amino 4 Propylamino Benzoic Acid Reactions

Reaction Pathways Involving the Aromatic Carboxylic Acid Group

The carboxylic acid moiety is a primary site for nucleophilic acyl substitution reactions, including esterification and amidation, and can also potentially undergo decarboxylation under specific conditions.

Esterification and Amidation Mechanisms

Esterification of 3-amino-4-(propylamino)benzoic acid can be accomplished via the Fischer-Speier method, which involves an acid catalyst. In this reaction, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. An alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. The subsequent elimination of water yields the corresponding ester.

Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. google.com This acyl chloride then readily reacts with an amine to form an amide. Alternatively, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amidation by activating the carboxylic acid. mdpi.com For instance, the synthesis of 4,4ʹ-(isophthaloylbis(azanediyl))dibenzoic acid is achieved by reacting 4-aminobenzoic acid with isophthaloyl dichloride. researchgate.net

Table 1: Mechanistic Overview of Esterification and Amidation

| Reaction Type | Catalyst/Reagent | Key Intermediate | Mechanism Highlights |

| Esterification | Acid (e.g., H₂SO₄) | Protonated carbonyl | Nucleophilic attack by alcohol on the activated carbonyl group. |

| Amidation | Thionyl chloride (SOCl₂) | Acyl chloride | Formation of a highly reactive acyl chloride followed by nucleophilic attack by an amine. |

| Amidation | EDC/DCC | O-acylisourea | Activation of the carboxylic acid by the coupling agent to facilitate amine attack. |

Decarboxylation Studies and Related Pathways

The decarboxylation of aromatic carboxylic acids is often a challenging process that requires significant energy input. The stability of the resulting aryl anion is a critical factor, and the presence of electron-donating groups, such as the amino and propylamino substituents in this compound, can make this reaction more difficult.

However, certain radical-based methods, such as the Barton decarboxylation, could potentially be employed. nih.gov This process involves the conversion of the carboxylic acid to a thiohydroxamate ester, which can then undergo radical-induced decarboxylation. nih.gov Photochemical methods have also been explored for the decarboxylation of amino acids, offering a milder alternative to traditional thermal methods. mdpi.comresearchgate.net

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group at the 3-position is a versatile functional group capable of undergoing various transformations.

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted to a diazonium salt through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scirp.org This diazonium salt is a valuable intermediate that can be used in a variety of subsequent reactions.

For example, in Sandmeyer reactions, the diazonium group can be replaced by a halide or a cyano group using copper(I) salts. scirp.org The Schiemann reaction allows for the introduction of a fluorine atom, while heating in water can introduce a hydroxyl group. scirp.org

Condensation Reactions with Carbonyl Compounds

The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. mdpi.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. mdpi.com The subsequent elimination of water drives the reaction towards the formation of the imine. The stability of the resulting imine can be influenced by the nature of the substituents on the carbonyl compound. mdpi.com

Reactivity of the Secondary Propylamino Group

The secondary propylamino group at the 4-position also possesses nucleophilic character and can participate in various reactions, although its reactivity may be tempered by steric hindrance.

This group can undergo N-alkylation and N-acylation. Selective acylation of the more nucleophilic primary amine can often be achieved by carefully controlling the reaction conditions. The secondary amine can also be involved in cyclization reactions to form heterocyclic compounds. For instance, N-alkylated aminobenzoic acids have been used in the synthesis of quinoxaline (B1680401) derivatives through condensation with α-dicarbonyl compounds.

N-Alkylation and N-Acylation Reaction Pathways

The presence of two distinct amino groups, a primary amine at the C3 position and a secondary propylamino group at the C4 position, allows for selective or exhaustive N-alkylation and N-acylation reactions. The reaction pathway is heavily dependent on the steric and electronic environment of each nitrogen atom.

N-Acylation: This reaction involves the treatment of the diamino compound with an acylating agent, such as an acid chloride or anhydride. The primary amine at the C3 position is generally more reactive towards acylation than the secondary amine at C4. This is due to its lower steric hindrance and higher nucleophilicity. Selective acylation at the C3 position can be achieved by using a stoichiometric amount of the acylating agent under controlled conditions. For instance, coupling with Fmoc-protected amino acids has been shown to be effective for the parent compound, 3,4-diaminobenzoic acid (DABA), yielding the 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivative. nih.gov This suggests a similar selective acylation is feasible for this compound. Exhaustive acylation to modify both amino groups would require harsher conditions or an excess of the acylating agent.

N-Alkylation: Similar to acylation, N-alkylation with agents like alkyl halides would preferentially occur at the more nucleophilic and less sterically hindered C3 primary amine. The secondary amine at C4 is less reactive due to the presence of the propyl group, which increases steric bulk around the nitrogen atom. Achieving selective mono-alkylation at the C3 position is expected to be more straightforward than at the C4 position.

The table below summarizes the expected selectivity in these reactions.

| Reaction Type | Reagent (Example) | Primary Site of Reaction | Conditions for Selectivity |

| N-Acylation | Acetyl Chloride | C3-NH₂ | 1 equivalent of reagent, mild temperature |

| N-Alkylation | Methyl Iodide | C3-NH₂ | 1 equivalent of reagent, controlled conditions |

Cyclization Reactions Leading to Heterocyclic Frameworks

The ortho-diamine arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of benzimidazole (B57391) heterocycles. This cyclization is a cornerstone of the chemistry of o-phenylenediamines and their derivatives. thermofisher.comchemicalbook.com

The general mechanism involves the condensation of the two adjacent amino groups with a reagent that provides a single carbon atom, such as an aldehyde or a carboxylic acid (or its derivative). When reacting with a carboxylic acid, the reaction, often promoted by acid catalysis (Phillips condensation), proceeds through an initial amide formation followed by a dehydrative cyclization.

For this compound, this reaction would lead to the formation of a 1-propyl-1H-benzimidazole-6-carboxylic acid derivative. The reaction with various aldehydes or acids can be used to install different substituents at the 2-position of the benzimidazole ring. researchgate.net The synthesis of benzimidazoles from o-phenylenediamines is a well-established and efficient process. researchgate.netusm.eduusm.eduorganic-chemistry.org For example, reacting 3,4-diaminobenzoic acid with aromatic aldehydes in the presence of an oxidizing agent like cupric ion leads to 2-aryl-benzimidazole-5(6)-carboxylic acids. researchgate.net A similar pathway is expected for the N-propylated analogue.

Intramolecular Interactions and Their Influence on Reactivity

The specific arrangement of the amino and carboxyl groups in this compound allows for significant intramolecular interactions, primarily through hydrogen bonding. These non-covalent interactions can stabilize certain conformations of the molecule and modulate the reactivity of the functional groups.

A likely and significant intramolecular hydrogen bond can form between the hydrogen atom of the C4-propylamino group (N-H) and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction would form a stable six-membered ring-like structure (a pseudocycle).

Potential Intramolecular Hydrogen Bonds:

C(3)-N-H···N(4): While possible, this interaction would be weaker than the one involving the carboxyl group. In related structures like 1,2-diaminobenzene, such intramolecular N-H···N bonds are observed. nih.gov

The formation of these intramolecular hydrogen bonds can have several consequences on reactivity:

Acidity: An intramolecular hydrogen bond involving the carboxyl group can stabilize the carboxylate anion upon deprotonation, potentially increasing the acidity of the benzoic acid compared to an isomer where such an interaction is not possible. youtube.comchemistryguru.com.sg

Nucleophilicity: By engaging the lone pair of the C4-nitrogen, the intramolecular hydrogen bond reduces its basicity and nucleophilicity, further favoring reactions like acylation and alkylation at the more accessible C3-amino group. nih.gov

Conformational Rigidity: The hydrogen bonds impart a degree of planarity and rigidity to the molecule, which can be a crucial factor in its binding to biological targets or in directing the stereochemical outcome of certain reactions.

Exploration of Named Reactions Applicable to this compound

The multifunctional nature of this compound makes it a suitable substrate for several powerful multicomponent and cross-coupling reactions.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an amine (N-H) or alcohol (O-H) and a boronic acid. wikipedia.orgorganic-chemistry.org Both the primary and secondary amino groups in this compound are potential nucleophilic partners in this reaction.

Reaction Pathway: The reaction would involve coupling with an aryl or vinyl boronic acid in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base, often open to the air. wikipedia.org

Mono-arylation: Using one equivalent of boronic acid would likely lead to preferential arylation at the less sterically hindered and more nucleophilic C3-amino group.

Di-arylation: Using an excess of the boronic acid and harsher conditions could potentially lead to the arylation of both amino groups.

The reaction is highly versatile, tolerating a wide range of functional groups, making it a viable method for further derivatizing the amino functionalities of the title compound. nih.gov

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and an active hydrogen compound (e.g., an enolizable ketone).

In this context, this compound can serve as the amine component.

Reaction as a Primary Amine: The C3-amino group can react with an aldehyde (e.g., formaldehyde) and a ketone (e.g., acetophenone) to yield a Mannich base. The initial step is the formation of an iminium ion from the primary amine and the aldehyde, which is then attacked by the enol form of the ketone.

Reaction as a Secondary Amine: The C4-propylamino group can also participate in the Mannich reaction, leading to a different regioisomeric product.

The choice of reaction conditions and the relative reactivity of the two amino groups would determine the final product distribution.

Ugi Reaction

The Ugi reaction is a four-component reaction (4-CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide. nih.gov This reaction is renowned for its efficiency and ability to rapidly generate molecular diversity.

This compound is an ideal bifunctional substrate for a variation of this reaction, specifically a Ugi four-center, three-component reaction (U-4C-3CR), as it contains both the amine and carboxylic acid components. mdpi.combeilstein-journals.org

Reaction Pathway: The C3-primary amino group and the C1-carboxylic acid group of the molecule would react with an aldehyde and an isocyanide.

The primary amine condenses with the aldehyde to form a Schiff base (imine).

The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide.

The resulting nitrilium ion is trapped by the carboxylate anion.

A final Mumm rearrangement yields the stable α-acylamino amide product.

The secondary propylamino group at the C4 position would likely not participate in the main Ugi reaction sequence, remaining as a substituent on the final product scaffold. This makes the Ugi reaction a powerful tool for creating complex libraries of compounds based on the this compound core.

Advanced Spectroscopic Characterization and Structural Investigations of 3 Amino 4 Propylamino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

No high-resolution NMR data, including ¹H or ¹³C NMR spectra, for 3-Amino-4-(propylamino)benzoic acid has been reported in the reviewed literature. Such data would be crucial for elucidating the precise chemical environment of the protons and carbon atoms, confirming the connectivity of the propylamino and amino groups to the benzoic acid core, and investigating potential tautomeric forms or conformational isomers. Without experimental chemical shifts and coupling constants, a definitive analysis of its solution-state structure is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available. Vibrational spectroscopy is a powerful tool for identifying the characteristic stretching and bending frequencies of functional groups. For this compound, one would expect to observe characteristic bands for the N-H stretches of the primary and secondary amines, the O-H and C=O stretches of the carboxylic acid group, and the various vibrations of the substituted benzene (B151609) ring. The absence of this data precludes the confirmation of these functional groups and any analysis of intermolecular interactions, such as hydrogen bonding.

Electronic Absorption and Emission Spectroscopy for Aromatic Chromophore Studies

There are no published electronic absorption (UV-Vis) or emission (fluorescence) spectra for this compound. The substituted benzene ring acts as a chromophore, and its electronic transitions would provide insight into the electronic structure of the molecule. Analysis of the absorption and emission maxima, as well as the molar absorptivity and quantum yield, would be necessary to characterize its photophysical properties.

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Analysis

No mass spectrometry data for this compound has been found. Mass spectrometry is essential for determining the accurate molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum would help to confirm the structure by identifying characteristic losses of fragments such as the propyl group, the carboxyl group, or parts of the aromatic ring.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

A search for single-crystal X-ray diffraction studies of this compound yielded no results. This technique is the gold standard for unambiguously determining the three-dimensional molecular structure in the solid state. It would provide precise bond lengths, bond angles, and torsion angles, as well as revealing the details of the crystal packing, including intermolecular hydrogen bonding and other non-covalent interactions.

Chiroptical Properties (if applicable, e.g., for chiral derivatives)

As this compound is an achiral molecule, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. There is no information available on any chiral derivatives of this compound that would warrant such an analysis.

Computational and Theoretical Chemistry Studies of 3 Amino 4 Propylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 3-Amino-4-(propylamino)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. Machine learning techniques are also being developed to accelerate geometry optimization processes. arxiv.orgarxiv.orgyoutube.com

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, studies on N,N-dimethylaniline have used DFT to predict vibrational modes, including C-H stretching around 3000 cm⁻¹ and C-C stretching in the 1400–1650 cm⁻¹ region. sphinxsai.com Similarly, for aminobenzoic acid derivatives, DFT calculations have been used to assign bands in their IR and Raman spectra. researchgate.netijtsrd.comresearchgate.net For primary amines, characteristic N-H stretching frequencies appear around 3700 cm⁻¹, while C-N stretching is observed between 1000 and 1350 cm⁻¹. dtic.milmsu.edu

Below is a table with representative calculated vibrational frequencies for a related compound, 2-amino-5-bromobenzoic acid, which illustrates the type of data obtained from such calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (HF/6-31G*) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C=O stretch | 1672 | 1655 | 1652 |

| C-C stretch (ring) | - | 1623, 1561, 1410, 1360, 790 | 1651, 1525, 1417, 1333, 756 |

| C-H stretch (ring) | 3065 | - | 3121 |

| C-H out-of-plane bend | - | 845 | 875 |

| C-Br stretch | 617 | 631 | 635 |

Data adapted from a study on 2-amino-5-bromobenzoic acid. ijtsrd.com

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scbt.comwikipedia.org

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the amino and propylamino groups are expected to be electron-donating, raising the HOMO energy level, while the carboxylic acid group is electron-withdrawing, lowering the LUMO energy level. Computational studies on aminobenzoic acid derivatives have shown that the distribution of HOMO and LUMO is spread across the aromatic ring and the substituent groups. dergipark.org.trresearchgate.net

Reactivity Prediction: The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors based on conceptual DFT. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide insights into the molecule's reactivity. nih.gov For example, the electrophilicity index can predict the regioselectivity of electrophilic aromatic substitution reactions.

The following table presents calculated HOMO, LUMO, and energy gap values for a similar molecule, 2-amino-5-bromobenzoic acid methyl ester, to illustrate the typical outputs of such an analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap | 4.43 |

Data from a computational study on 2-amino-5-bromobenzoic acid methyl ester. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of flexible groups, such as the propylamino and carboxylic acid groups in this compound, means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. wikipedia.orgnih.gov

Conformational Search: A systematic search for low-energy conformers can be performed by rotating the rotatable bonds in the molecule. For this compound, this would involve rotation around the C-N bonds of the propylamino group and the C-C bond connecting the carboxylic acid to the aromatic ring. The energy of each conformation is calculated to identify the most stable structures. Studies on N,N-dialkylanilines have shown that steric interactions between the alkyl groups and the aromatic ring play a crucial role in determining the preferred conformation. nih.gov

Potential Energy Surfaces (PES): A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orgmdpi.com For a simple process like the rotation around a single bond, the PES can be represented as a 2D plot of energy versus the dihedral angle. These plots reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. For more complex molecules, the PES is a high-dimensional surface. Computational methods can be used to map out regions of the PES, providing valuable information about the molecule's flexibility and the pathways for conformational changes. dergipark.org.trrug.nl

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of their movements and interactions over time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or in the solid state. These simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules, such as water. The formation of hydrogen bonds between the amino and carboxylic acid groups and water molecules would be a key aspect to investigate.

Aggregation: How molecules of this compound interact with each other in solution. This can lead to the formation of dimers or larger aggregates, which can be important for processes like crystallization. Studies on benzoic acid and its derivatives have used MD simulations to investigate their self-association in various solvents. ucl.ac.ukacs.orgunimi.itrsc.org

Intermolecular Forces: MD simulations can quantify the different types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, that govern the behavior of the system. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum chemical methods, particularly DFT in combination with the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding of each nucleus in a molecule. These shielding values can then be converted into chemical shifts. nih.gov The accuracy of these predictions has improved significantly, making them a valuable tool for assigning NMR signals. semanticscholar.orgmdpi.comnih.gov For substituted anilines, the calculated ¹³C and ¹⁵N chemical shifts have been used to investigate their conformations. nih.gov

IR Frequencies: As discussed in section 5.1.1, DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks observed in an IR spectrum. researchgate.netrsc.orgarxiv.org The calculated spectrum can be compared with the experimental spectrum to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. The table in section 5.1.1 provides an example of such a comparison.

Theoretical Studies of Acid-Base Equilibria and Protonation States

The amino and carboxylic acid groups in this compound can exist in different protonation states depending on the pH of the environment. Theoretical methods can be used to predict the pKa values of these groups and to determine the most likely protonation sites.

pKa Prediction: The pKa of a functional group is a measure of its acidity. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction. Various theoretical models, ranging from empirical methods to high-level quantum mechanical calculations combined with a continuum solvent model, are used for this purpose. For aminobenzoic acids, the pKa values are influenced by the electronic effects of the amino and carboxyl groups on each other. researchgate.net

Protonation States: In acidic conditions, the amino groups can be protonated, while in basic conditions, the carboxylic acid group can be deprotonated. Computational studies can determine the relative energies of the different possible protonated and deprotonated species to identify the most stable form at a given pH. For substituted anilines, DFT-based reactivity descriptors have been used to predict the preferred site of protonation in the gas phase. acs.orgresearchgate.netmdpi.com

The following table shows the experimental pKa values for the related molecule, 4-aminobenzoic acid.

| Functional Group | pKa |

| Carboxylic Acid | 2.35 |

| Amino Group | 4.98 |

Data for 4-aminobenzoic acid. researchgate.net

3 Amino 4 Propylamino Benzoic Acid As a Building Block in Advanced Organic Synthesis

Precursor to Nitrogen-Containing Heterocycles

The unique arrangement of functional groups in 3-amino-4-(propylamino)benzoic acid, specifically the two amino groups at the 3- and 4-positions of the benzene (B151609) ring, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. This diamino-substituted benzoic acid derivative provides a versatile scaffold for constructing fused ring systems of significant interest in medicinal chemistry and materials science.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds known for their diverse biological activities. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. nih.gov In this context, this compound can serve as the o-phenylenediamine component.

The reaction proceeds through the cyclization of the diamine with a suitable one-carbon synthon. The specific reaction conditions can be tailored to favor the formation of the desired benzimidazole product. The resulting benzimidazole will bear a carboxylic acid group at a specific position on the benzimidazole ring system, offering a handle for further functionalization. This strategic placement of the carboxyl group allows for the subsequent introduction of various substituents or the extension of the molecular framework.

Formation of Quinoxaline (B1680401) and Quinazoline (B50416) Systems

Quinoxalines and quinazolines are two other important classes of nitrogen-containing heterocycles with a wide range of applications. The synthesis of these ring systems typically involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound for quinoxalines, or with a carbonyl compound and a source of nitrogen for quinazolines. encyclopedia.puborganic-chemistry.orgresearchgate.net

The diamino functionality of this compound allows it to act as the key starting material for the construction of these bicyclic systems. For quinoxaline synthesis, condensation with a 1,2-diketone would lead to the formation of a quinoxaline ring fused to the original benzene ring. The reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the resulting quinoxaline derivative. encyclopedia.pub

Similarly, for quinazoline synthesis, the reaction of this compound with a suitable carbonyl-containing compound, often in the presence of an acid or base catalyst, can yield a quinazoline core. organic-chemistry.orgnih.gov The specific reagents and conditions employed will determine the substitution pattern on the resulting quinazoline ring system. The presence of the propylamino and carboxylic acid groups on the starting material provides opportunities for creating a diverse library of quinoxaline and quinazoline derivatives with potentially interesting biological or material properties.

Interactive Table: Synthesis of Heterocycles from Substituted Anilines

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| 3-Nitro-4-X-benzoic acid (X = F, Cl, Br, I) | Aniline (B41778), then reduction | 3-Amino-4-alkoxybenzanilides | google.com |

| 2-Aminobenzoic acid | Orthoesters, Ammonium (B1175870) acetate (B1210297) | 2-Substituted-4(3H)-quinazolinone | researchgate.net |

| 2-Amino benzamide | Dimethyl sulfoxide (B87167) (DMSO), H2O2 | Quinazolin-4(3H)-one | nih.gov |

| o-Phenylenediamine | Amino acids (aspartic acid, serine, histidine) | Benzimidazole derivatives | nih.gov |

Role in the Construction of Polyfunctional Aromatic Architectures

The presence of three distinct functional groups—a primary amine, a secondary amine, and a carboxylic acid—on the aromatic ring of this compound makes it an ideal building block for the construction of complex, polyfunctional aromatic architectures. These functional groups can be selectively modified or used as points of attachment for other molecular fragments, allowing for the creation of intricate and highly substituted aromatic compounds.

The differential reactivity of the primary and secondary amino groups can be exploited to achieve regioselective functionalization. For instance, the primary amino group can be selectively acylated or alkylated under specific conditions, leaving the secondary amino group available for subsequent transformations. Similarly, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing further opportunities for diversification. This ability to control the reactivity of the different functional groups is crucial for the stepwise assembly of complex molecular structures.

Intermediate for Complex Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery due to their unique host-guest binding properties and conformational pre-organization. The strategic placement of reactive functional groups in this compound makes it a suitable intermediate for the synthesis of complex macrocyclic structures.

The amino and carboxylic acid functionalities can be utilized in cyclization reactions to form the macrocyclic ring. For example, the carboxylic acid can be activated and then reacted with a diamine or diol to form a macrolactam or macrolactone, respectively. The amino groups on the benzoic acid derivative can also participate in ring-forming reactions, such as the formation of macrocyclic amides or imines. The propyl group on the secondary amine can also be modified to introduce additional points of attachment for the construction of more elaborate macrocyclic systems.

Application in Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound make it an excellent starting point for divergent synthetic approaches.

From this single precursor, a wide array of different molecular scaffolds can be accessed by selectively reacting its functional groups. For example, one branch of a divergent synthesis could involve the modification of the carboxylic acid group, while another branch could focus on the derivatization of the amino groups. This approach allows for the efficient exploration of chemical space and the discovery of new compounds with desired properties. The ability to generate a diverse set of molecules from a single, readily accessible starting material is a key advantage in modern drug discovery and materials science.

Development of Novel Synthetic Reagents Derived from this compound

Beyond its direct use as a building block, this compound can also serve as a precursor for the development of novel synthetic reagents. By modifying its functional groups, new reagents with unique reactivity and selectivity can be created.

For instance, the amino groups could be converted into diazonium salts, which are versatile intermediates for a wide range of transformations, including Sandmeyer and Suzuki reactions. The carboxylic acid group could be used to attach the molecule to a solid support, creating a polymer-bound reagent that can be easily separated from the reaction mixture. The development of new reagents derived from this versatile scaffold has the potential to open up new avenues in organic synthesis and facilitate the construction of previously inaccessible molecular architectures.

Chemical Applications in Functional Materials Research Utilizing 3 Amino 4 Propylamino Benzoic Acid Derived Structures

Precursor for Organic Framework Linkers

Organic frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of these frameworks are largely determined by the organic linkers used in their synthesis. Diaminobenzoic acid derivatives are excellent candidates for such linkers due to their rigid structures and multiple binding sites.

In the realm of COF chemistry, diaminobenzoic acid derivatives can serve as critical building blocks for creating robust and porous two-dimensional and three-dimensional structures. The amino and carboxylic acid groups can participate in various condensation reactions to form strong covalent bonds, leading to the formation of extended, crystalline networks. For instance, a diaminobenzoic acid can react with an aldehyde-containing monomer through imine condensation to form a COF with a regular and porous structure. The specific geometry and functionality of the diaminobenzoic acid linker will dictate the pore size, stability, and functional properties of the resulting COF.

In the design of MOFs, diaminobenzoic acid analogs act as organic ligands that coordinate with metal ions or clusters to form a porous framework. The carboxylate group typically binds to the metal center, while the amino groups can be post-synthetically modified to introduce additional functionality within the pores of the MOF. This allows for the fine-tuning of the framework's properties for specific applications. For example, the presence of amino groups can enhance the selective adsorption of CO2 or act as catalytic sites.

Monomer in Polymer Chemistry for Advanced Macromolecules

The bifunctional nature of 3-Amino-4-(propylamino)benzoic acid and its analogs makes them valuable monomers for the synthesis of a variety of advanced polymers. The ability to undergo step-growth polymerization through their amino and carboxylic acid groups allows for the creation of high-performance materials.

Diaminobenzoic acids are key monomers in the synthesis of aromatic polyamides and polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. In polyamide synthesis, the diaminobenzoic acid can be reacted with a diacyl chloride, or it can undergo self-polycondensation. For polyimide synthesis, a diaminobenzoic acid derivative can be reacted with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The specific structure of the diamino-benzoic acid monomer influences the polymer's solubility, processability, and final properties.

While less common than in polyamide and polyimide synthesis, diaminobenzoic acid derivatives can also be incorporated into polyurethane and polyester (B1180765) frameworks. In polyurethane synthesis, the amino groups can react with isocyanates. For polyesters, the carboxylic acid group can react with a diol, although this typically requires derivatization to enhance reactivity. The incorporation of these monomers can impart specific functionalities, such as improved thermal stability or altered optical properties, to the resulting polymers.

Building Block for Organic Electronic Materials (Chemical Design)

Chemical Synthesis of Organic Light-Emitting Diode (OLED) Components

The design of robust and efficient charge-transporting and emissive materials is critical for the advancement of OLED technology. The inherent electron-donating nature of the amino groups in this compound makes it a promising candidate for incorporation into hole-transporting materials (HTMs) and host materials for phosphorescent OLEDs. nih.govnoctiluca.eu The presence of both a primary and a secondary amine offers distinct reactive sites for chemical modification, allowing for the synthesis of complex molecular architectures.

A plausible synthetic approach involves the derivatization of the amino groups through well-established cross-coupling reactions, such as the Buchwald-Hartwig amination. This would allow for the attachment of various aromatic moieties, such as triphenylamine (B166846) or carbazole (B46965) units, which are known to facilitate efficient hole transport. nih.gov The carboxylic acid group provides a handle for further functionalization, for instance, by esterification or amidation to tune the solubility and morphological properties of the final material, which are crucial for forming stable amorphous films in solution-processed OLEDs. researchgate.net

For example, the secondary amine could be reacted with an aryl halide containing a hole-transporting fragment, while the primary amine could be protected and later deprotected for further modification or left as is to influence the electronic properties. The resulting molecule could then be esterified to improve its processability. The general synthetic strategy would be to build a larger, conjugated system around the central this compound core.

Table 1: Potential Synthetic Reactions for OLED Component Synthesis

| Reaction Type | Reactants | Potential Product Functionality |

| Buchwald-Hartwig Amination | This compound, Aryl Halide (e.g., 4-bromotriphenylamine) | Hole-Transporting Moiety |

| Esterification | Derivative from above, Alcohol (e.g., 2-ethylhexanol) | Improved Solubility and Film Formation |

| Amidation | This compound, Amine | Modification of Electronic Properties and Intermolecular Interactions |

The resulting materials would be expected to possess high thermal stability, a key requirement for OLED materials, due to the rigid aromatic core. noctiluca.eu The HOMO and LUMO energy levels, critical for efficient charge injection and transport, could be finely tuned by the choice of the appended aromatic groups.

Donor and Acceptor Intermediates for Organic Photovoltaics (OPV)

In the realm of organic photovoltaics, the donor-acceptor (D-A) paradigm is a dominant design strategy for bulk heterojunction solar cells. usm.edu The electron-rich nature of the this compound moiety makes it an excellent candidate as a building block for donor polymers. The presence of two distinct amino groups allows for the creation of either linear or branched polymer structures.

A potential synthetic route to a donor polymer would involve the copolymerization of a suitably functionalized derivative of this compound with an electron-accepting monomer. For instance, the benzoic acid could be converted to an ester to enhance solubility, and the amino groups could be functionalized with leaving groups (e.g., bromine or iodine) to facilitate polymerization via reactions like Suzuki or Stille coupling. These halogenated derivatives could then be copolymerized with electron-deficient units such as benzothiadiazole or diketopyrrolopyrrole.

The resulting D-A copolymer would be designed to have a low bandgap to maximize the absorption of the solar spectrum. The propylamino group could enhance the solubility of the polymer, which is a critical factor for solution-based processing of OPV devices.

Table 2: Proposed Monomer Synthesis and Polymerization for OPV Applications

| Step | Description | Key Reagents |

| 1. Esterification | Conversion of the carboxylic acid to an ester. | Thionyl chloride, desired alcohol |

| 2. Halogenation | Introduction of bromine or iodine at specific positions on the aromatic ring. | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |

| 3. Polymerization | Coupling of the halogenated monomer with an acceptor monomer. | Palladium catalyst, acceptor comonomer (e.g., a distannyl derivative of an acceptor) |

The performance of such a polymer in an OPV device would depend on its molecular weight, energy levels, and ability to form an optimal morphology with an acceptor material (like a fullerene derivative or a non-fullerene acceptor).

Chromophore Design for Dyes and Pigments (Synthetic Aspects)

The extended conjugation and presence of electron-donating amino groups in derivatives of this compound make it a valuable scaffold for the synthesis of novel chromophores for dyes and pigments. The carboxylic acid group can act as an anchoring group for attachment to substrates or as a site for modifying the dye's properties.

A versatile approach to new dyes involves diazotization of the primary amino group followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative. The specific choice of the coupling partner would allow for the fine-tuning of the resulting azo dye's color.

Furthermore, the this compound core can be incorporated into more complex dye structures, such as push-pull chromophores. In such a design, the amino groups act as the electron donor, and the carboxylic acid, or a derivative thereof, can be linked to an electron-accepting group through a π-conjugated bridge. The intramolecular charge transfer (ICT) in these systems is responsible for their color and other photophysical properties.

Table 3: Synthetic Strategies for Chromophore Development

The resulting dyes could find applications in textiles, printing, and as sensitizers in dye-sensitized solar cells (DSSCs), where the carboxylic acid group would serve to anchor the dye to the semiconductor oxide surface.

Chemical Modification for Sensor Development (Synthetic Pathways)

The reactivity of the amino and carboxylic acid groups on this compound provides multiple avenues for the development of chemical sensors. One established method for creating sensors from similar molecules is through electropolymerization. nih.govbohrium.com

A sensor could be fabricated by the electropolymerization of this compound onto the surface of an electrode, such as glassy carbon. The resulting polymer film would be rich in functional groups (amines and carboxylic acids) that can interact with target analytes through hydrogen bonding, electrostatic interactions, or redox reactions. The binding of an analyte to the polymer film would cause a measurable change in the electrochemical signal (e.g., current or potential), thus enabling its detection and quantification. nih.gov

Alternatively, the molecule could be chemically modified to incorporate a specific recognition moiety for a target analyte. For example, the primary amino group could be reacted with a fluorophore to create a fluorescent chemosensor. The binding of a metal ion or another analyte to the recognition site (which could involve the propylamino and carboxylate groups) could lead to a change in the fluorescence intensity or wavelength, providing a signaling mechanism.

Table 4: Synthetic Pathways for Sensor Applications

| Sensor Type | Synthetic Pathway | Principle of Operation | Potential Analytes |

| Electropolymerized Film Sensor | Cyclic voltammetry of the monomer on an electrode surface. | Change in electrochemical properties upon analyte binding. | Metal ions, pH, organic molecules. |

| Fluorescent Chemosensor | Covalent attachment of a fluorophore to the primary amino group. | Modulation of fluorescence (quenching or enhancement) upon analyte binding. | Metal ions, anions, biomolecules. |

The versatility of the this compound structure allows for the rational design of sensors with high selectivity and sensitivity for a wide range of chemical species.

Design and Synthesis of 3 Amino 4 Propylamino Benzoic Acid Derivatives and Analogues

Systematic Structural Modifications on the Aromatic Ring

Modifications to the aromatic ring of the 3-amino-4-(propylamino)benzoic acid scaffold can significantly influence its electronic and steric properties. While direct studies on the target molecule are limited, synthetic strategies for related aminobenzoic acids provide a roadmap for potential modifications. For instance, the introduction of substituents such as halogens, alkyl, or alkoxy groups onto the benzene (B151609) ring can be achieved through various electrophilic aromatic substitution reactions. The synthesis of related compounds like 3-amino-4-bromobenzoic acid sigmaaldrich.com and 3-amino-4-methylbenzoic acid researchgate.net demonstrates the feasibility of introducing substituents at different positions on the aromatic ring.

A common synthetic precursor for such modifications is often a nitro-substituted benzoic acid, where the nitro group can be reduced to an amino group at a later stage. For example, the synthesis of 3-amino-4-hydroxybenzoic acid often starts from 3-nitro-4-chlorobenzoic acid. google.comresearchgate.net This approach allows for nucleophilic aromatic substitution to introduce various groups at the 4-position before the reduction of the nitro group at the 3-position.

Table 1: Examples of Substituted Aminobenzoic Acid Precursors

| Compound Name | CAS Number | Molecular Formula | Reference |

| 3-Amino-4-bromobenzoic acid | 2840-29-1 | C₇H₆BrNO₂ | sigmaaldrich.com |

| 3-Amino-4-methylbenzoic acid | 2458-12-0 | C₈H₉NO₂ | researchgate.net |

| 3-Amino-4-hydroxybenzoic acid | --- | C₇H₇NO₃ | google.comresearchgate.net |

| 3-Amino-4-methoxybenzoic acid | 2486-69-3 | C₈H₉NO₃ | chemicalbook.com |

This table presents examples of related substituted aminobenzoic acids that can serve as models for the synthesis of derivatives of this compound.

Variation of the Alkyl Chain on the Amino Group

The N-alkylation of the amino group at the 4-position is a key step in the synthesis of this compound. General methods for the N-alkylation of aminobenzoic acids often involve the reaction of the amino group with an appropriate alkyl halide in the presence of a base. nih.govtandfonline.com For the synthesis of the target compound, this would involve the reaction of a 3-amino-4-aminobenzoic acid precursor with a propyl halide.

Selective mono-N-alkylation can sometimes be challenging. One sophisticated method for the selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org While this method is demonstrated on amino alcohols, the principle of using a chelating agent to achieve selectivity could potentially be adapted for diamino benzoic acids.

The length and branching of the alkyl chain can be varied to study its impact on the molecule's properties. For example, using different alkyl halides such as methyl iodide, ethyl bromide, or isobutyl chloride would yield the corresponding N-alkylated derivatives. The synthesis of 3-amino-4-(methylamino)benzoic acid nih.gov and 3-amino-4-(benzylamino)benzoic acid epa.gov are documented examples of such variations.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the formation of esters, amides, and other functional groups.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. For instance, the synthesis of the ethyl ester of 3-aminobenzoic acid is well-established. nist.gov Similarly, propyl 3-amino-4-chlorobenzoate has been synthesized, demonstrating the feasibility of esterifying related structures. chemicalbook.com

Amide Formation: Amide derivatives can be prepared by reacting the carboxylic acid with an amine using a coupling agent, or by first converting the carboxylic acid to an acyl chloride. The synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate from 4-(methylamino)-3-nitrobenzoic acid highlights a multi-step process involving amide bond formation. researchgate.net

Table 2: Examples of Carboxylic Acid Derivatization of Aminobenzoic Acids

| Derivative Type | Reactant | Product Example | Reference |

| Ester | Ethanol | Ethyl 3-aminobenzoate | nist.gov |

| Ester | Propanol | Propyl 3-amino-4-chlorobenzoate | chemicalbook.com |

| Amide | 2-Aminopyridine | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | researchgate.net |

This table provides examples of how the carboxylic acid functionality of aminobenzoic acids can be derivatized.

Studies on Isostructural Analogues

Isostructural analogues, or bioisosteres, are compounds that have a similar size, shape, and electronic distribution to the parent compound, which can lead to similar physical and chemical properties. nih.gov The concept of isosterism is a valuable tool in medicinal chemistry and materials science for optimizing molecular properties.

For this compound, isostructural analogues could be designed by replacing key functional groups with others that have similar steric and electronic characteristics. For example, the carboxylic acid group could be replaced with a tetrazole or a sulfonamide group. The amino groups could also be part of a heterocyclic ring system.

The synthesis of 4-amino-3-(aminomethyl)benzoic acid, an isomer of the target compound, has been reported. researchgate.net This compound, with a methylene (B1212753) spacer between the amino group and the aromatic ring, provides a different spatial arrangement of the functional groups. Studies on such isomers can provide valuable insights into the structure-property relationships of this class of compounds.

Theoretical Structure-Reactivity and Structure-Property Relationship Studies (Focus on Chemical Aspects)

For instance, a computational analysis of 4-(carboxyamino)-3-guanidino-benzoic acid has been performed to investigate its structural and chemical properties using DFT. researchgate.net Similar studies on this compound could provide insights into:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap can be used to understand the chemical reactivity and kinetic stability of the molecule.

Atomic Charges: To understand the charge distribution within the molecule, which influences its intermolecular interactions.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, which can aid in the experimental characterization of the compound.

By systematically modifying the structure of this compound (e.g., by changing the alkyl chain length or introducing substituents on the aromatic ring) and performing these theoretical calculations, a structure-reactivity and structure-property relationship can be established. This would allow for the rational design of new derivatives with desired chemical characteristics.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Amino 4 Propylamino Benzoic Acid in Research Matrices

Chromatographic Techniques (HPLC, GC) with Advanced Detection

Chromatographic techniques are the cornerstone for the separation and quantification of 3-Amino-4-(propylamino)benzoic acid from impurities and complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analytical requirements.

Method Development for Purity Analysis

The determination of the purity of this compound is essential for its characterization and use as a research chemical. HPLC with UV detection is a widely adopted method for this purpose.

A typical HPLC method for the purity analysis of this compound would involve a reversed-phase C18 column. helixchrom.comsielc.comsigmaaldrich.comgoogle.comthaiscience.info The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comgoogle.comthaiscience.info The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the amphoteric this compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any potential impurities with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides strong chromophoric activity. sielc.com

For the analysis of potential non-UV active impurities, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed in series with the UV detector.

Interactive Data Table: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Separation and Quantification in Complex Reaction Mixtures

When monitoring the synthesis of this compound or quantifying it in a complex matrix, the analytical method must be able to separate the target analyte from starting materials, intermediates, and by-products. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can offer superior selectivity for separating closely related ionic compounds like aminobenzoic acid isomers and their derivatives. helixchrom.com

Gas chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is mandatory prior to GC analysis. nih.govsigmaaldrich.com Common derivatization approaches for amino acids include silylation or alkylation. nih.govsigmaaldrich.com For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the acidic and amine protons into their corresponding silyl (B83357) ethers and esters, increasing the volatility of the analyte. sigmaaldrich.com Another approach is alkylation using reagents like propyl chloroformate. nih.govresearchgate.net Following derivatization, the now volatile derivative can be separated on a non-polar or medium-polarity capillary GC column and detected using a Flame Ionization Detector (FID) for quantification.

Coupled Techniques (LC-MS, GC-MS) for Structural Confirmation and Trace Analysis

For unambiguous identification and sensitive quantification, especially at trace levels, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique for the analysis of this compound. Electrospray ionization (ESI) in positive ion mode is typically effective for this compound due to the presence of the two basic amine groups. nih.gov The mass spectrometer provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) can be used for structural confirmation. In an MS/MS experiment, the protonated molecule is fragmented, and the resulting fragmentation pattern can be used to elucidate the structure of the molecule. For this compound, characteristic fragments would likely arise from the loss of the propyl group, the carboxylic acid group (as CO2), and cleavage of the benzene (B151609) ring.

For trace analysis in complex matrices, such as biological fluids or environmental samples, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. nih.gov

Interactive Data Table: Proposed LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragments from loss of -C₃H₇, -COOH, etc. |

| Collision Energy | Optimized for specific transitions |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound after derivatization. nih.govsigmaaldrich.com The mass spectrometer provides detailed structural information from the fragmentation pattern of the derivatized analyte. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing a rich fingerprint for compound identification.

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The presence of two amino groups on the aromatic ring makes the compound susceptible to oxidation. The oxidation potential will be influenced by the electron-donating nature of the amino and propylamino groups.

A cyclic voltammetry experiment would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon or platinum). The resulting voltammogram would show an anodic peak corresponding to the oxidation of the amine functionalities. The position of this peak provides information about the ease of oxidation. It is expected that the oxidation of this compound would occur at a lower potential compared to aniline (B41778) due to the presence of two electron-donating groups. wikipedia.org The electrochemical behavior may also be pH-dependent due to the protonation/deprotonation of the amino and carboxylic acid groups.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transition Studies and Thermal Stability (Chemical Aspects)

Thermal analysis techniques are valuable for characterizing the physicochemical properties of this compound, including its melting point, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The shape and onset of this peak can also provide information about the purity of the sample. Polymorphism, the existence of different crystalline forms, could be identified by the presence of multiple melting endotherms or other solid-state transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of the compound. For this compound, the TGA curve would likely show a single or multi-step decomposition at elevated temperatures. The onset of mass loss indicates the temperature at which the compound begins to decompose. The decomposition products could include the loss of the propyl group, decarboxylation, and ultimately the breakdown of the aromatic ring. researchgate.netresearchgate.net

Interactive Data Table: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| DSC | Melting Point | A sharp endothermic peak. |

| DSC | Purity | Broadening of the melting peak with impurities. |

| TGA | Onset of Decomposition | Temperature at which significant mass loss begins. |

| TGA | Decomposition Steps | May show distinct steps for loss of propyl group and decarboxylation. |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(propylamino)benzoic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential alkylation and reduction steps. For example, nitro precursors like 3-nitro-4-(propylamino)benzoic acid (a common intermediate) can be reduced using hydrazine and Raney nickel in methanol to yield the amino derivative . Key intermediates should be characterized via H/C NMR and LC-MS to confirm structural integrity. For alkylation steps, anhydrous sodium carbonate in DMF with DMAP catalysis is effective for introducing the propylamino group .

Q. How can the crystal structure of this compound derivatives be determined?